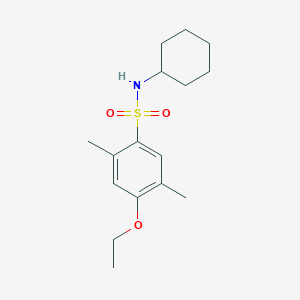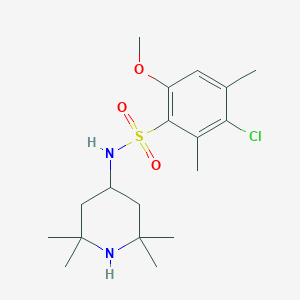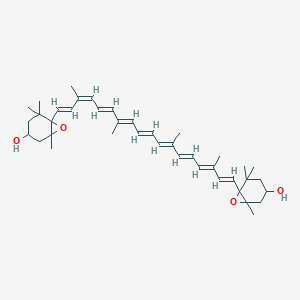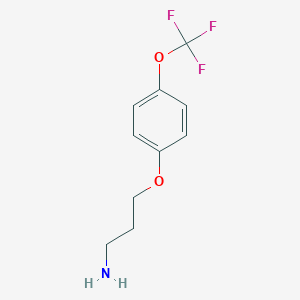
3-(4-(三氟甲氧基)苯氧基)丙烷-1-胺
描述
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .
Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine consists of a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a propylamine group (-CH2CH2CH2NH2) . The trifluoromethyl group is attached to the phenoxy group, which is further connected to the propylamine group .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a derivative of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine include a melting point of 159.6 °C . The compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .科学研究应用
医药:抗抑郁药物合成
“3-(4-(三氟甲氧基)苯氧基)丙烷-1-胺”是氟西汀合成的关键中间体,氟西汀是一种广泛使用的抗抑郁药 . 氟西汀通过抑制血清素的再摄取而发挥作用,从而增加其在突触间隙的可用性 . 该化合物中的三氟甲基有助于药物的药代动力学稳定性和亲脂性,增强其治疗效果 .
农业:杀虫剂开发
在农业中,该化合物的衍生物可以被开发用于开发新型杀虫剂。 三氟甲氧基可能会赋予增强的生物活性 and 环境稳定性,使其成为害虫防治研究的潜在候选者 .
材料科学:氟化聚合物
将“3-(4-(三氟甲氧基)苯氧基)丙烷-1-胺”掺入聚合物中,可以得到具有改进性能的材料。氟化聚合物以其对溶剂、酸和碱的高耐受性以及热稳定性而闻名。 这使得它们适合在恶劣的化学环境中使用 .
环境科学:示踪剂研究
由于其独特的三氟甲基,该化合物可以用作环境研究中的示踪剂或标记,以追踪有机分子在生态系统中的运动和分布 .
生物化学:蛋白质相互作用研究
在生物化学中,该化合物可以用来修饰蛋白质或肽,引入一个可以用 ^19F NMR 光谱检测到的氟化部分。 这使得能够在分子水平上研究蛋白质相互作用 and 动力学 .
药理学:药物代谢研究
三氟甲基是许多药物的常见特征。 研究“3-(4-(三氟甲氧基)苯氧基)丙烷-1-胺”的代谢可以提供对含有类似结构基序的药物的代谢途径 and 潜在生物转化的见解 .
作用机制
Target of Action
The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.
实验室实验的优点和局限性
The use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in lab experiments has a number of advantages. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is also a cost-effective reagent that is widely available. Additionally, it is a relatively non-toxic compound that is easy to handle and store.
However, there are also some limitations to the use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in lab experiments. It is a relatively unstable compound that can decompose rapidly in certain conditions. Additionally, it can be difficult to purify and isolate from reaction mixtures. Finally, it can be difficult to control the concentration of the compound in a reaction mixture.
未来方向
The use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in scientific research is still in its early stages, and there are a number of potential future directions for research. These include the development of novel synthetic methods for the synthesis of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, the development of new methods for the purification and isolation of the compound, and the development of new applications for the compound. Additionally, further research into the biochemical and physiological effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine could lead to the development of new drugs and therapies.
合成方法
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can be synthesized by the reaction of 4-trifluoromethoxybenzaldehyde with a primary amine such as 1-aminopropane. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of 80-90°C. The reaction is catalyzed by a Lewis acid such as aluminum chloride or zinc chloride. The reaction yields 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in high yields.
生化分析
Biochemical Properties
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine to the active sites of these enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can alter the expression of specific genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSJWOKLUNXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618610 | |
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189876-53-7 | |
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



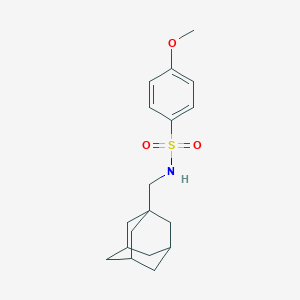


![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
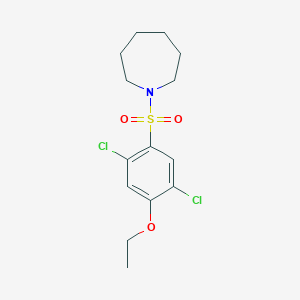

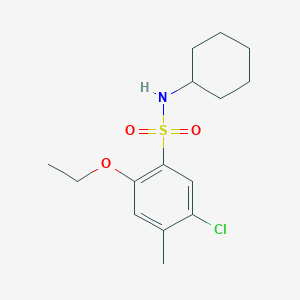
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
